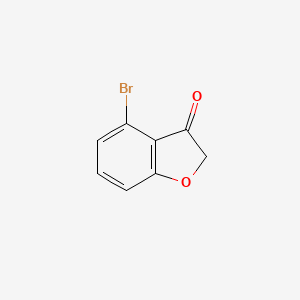

4-Bromobenzofuran-3(2H)-one

Vue d'ensemble

Description

4-Bromobenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Bromobenzofuran-3(2H)-one is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula and CAS number 1020966-78-2, features a benzofuran core substituted with a bromine atom. This structural configuration is crucial as it influences its biological properties and interactions with biological targets.

1. Antitumor Activity

Several studies have investigated the antitumor potential of 4-bromobenzofuran derivatives. For instance, a study highlighted the selective growth inhibitory activity of benzofuran-based compounds against specific cancer cell lines. The derivatives exhibited moderate to significant anti-proliferative effects, particularly against cancer cells expressing certain isoforms of carbonic anhydrases (CAs), which are implicated in tumor progression .

Table 1: Antitumor Activity of 4-Bromobenzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.0 | Inhibition of CA IX |

| 5b | MCF-7 | 20.5 | Apoptosis induction |

| 10b | A549 | 18.7 | Cell cycle arrest |

2. Enzyme Inhibition

Research has shown that this compound and its derivatives can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit high selectivity for AChE over BuChE, making them promising candidates for further development .

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | AChE | 0.17 | 667.2 (AChE/BuChE) |

| Derivative X | BuChE | 0.05 | - |

3. Antimicrobial and Antifungal Properties

The compound has also been evaluated for antimicrobial and antifungal activities. Research indicates that benzofuran derivatives possess significant inhibitory effects against various microbial strains, suggesting their potential use in treating infections .

Case Study: Antitumor Efficacy

In a notable case study, researchers synthesized a series of benzofuran derivatives including this compound and tested their efficacy against multiple cancer cell lines using the National Cancer Institute's protocol. The results indicated that specific modifications to the benzofuran structure enhanced antitumor activity significantly, emphasizing the importance of structural optimization in drug design .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The findings suggested that these compounds could mitigate cognitive decline by inhibiting cholinesterase enzymes, thus enhancing acetylcholine levels in synaptic clefts .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 4-Bromobenzofuran-3(2H)-one exhibit potential anticancer properties. For instance, compounds derived from this molecule have been synthesized and tested for their ability to inhibit specific cancer cell lines. A study highlighted the synthesis of sulfonamide derivatives featuring benzofuran moieties, which showed selective inhibition against carbonic anhydrases (hCA IX and hCA XII), relevant in tumor progression .

| Compound | Target Cancer Cell Lines | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.5 | Inhibition of hCA IX |

| Compound B | MCF-7 (Breast) | 10.0 | Inhibition of hCA XII |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects through its interaction with Janus kinases, which play a crucial role in inflammatory signaling pathways. This suggests its potential as a therapeutic agent for autoimmune diseases.

Organic Synthesis Applications

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various nucleophilic substitution reactions, making it useful in generating diverse chemical entities.

Synthesis of Complex Molecules

The compound can be utilized in multi-step synthesis routes to produce pharmaceuticals and agrochemicals. For example, it has been incorporated into synthetic pathways leading to Janus kinase inhibitors, which are significant in treating conditions like rheumatoid arthritis and cancer .

Material Science Applications

In material science, this compound has shown promise as a precursor for developing novel polymers and materials through click chemistry approaches. Its ability to form stable bonds with other functional groups facilitates the creation of advanced materials with tailored properties.

| Application Area | Potential Uses |

|---|---|

| Polymers | Coatings, adhesives |

| Nanomaterials | Drug delivery systems |

Case Study 1: Synthesis of Benzofuran Derivatives

A recent study focused on synthesizing various benzofuran derivatives using this compound as a starting material. The synthesis involved reacting with different nucleophiles under optimized conditions to yield compounds with enhanced biological activities .

Another investigation assessed the biological activity of synthesized derivatives against multiple cancer cell lines. The results indicated that certain modifications to the benzofuran core significantly improved anticancer efficacy, highlighting the compound's utility in drug development .

Propriétés

IUPAC Name |

4-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGIMSDONVLDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670464 | |

| Record name | 4-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020966-78-2 | |

| Record name | 4-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.